molecular formula C13H13Cl2N3O2S B213868 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No. B213868
M. Wt: 346.2 g/mol
InChI Key: UHYXUXXZMGYRQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, also known as DCPA or Dacthal, is a herbicide that is widely used in agriculture to control weeds in crops such as soybeans, peanuts, and cotton. DCPA is a member of the thiadiazole family of herbicides and is known for its selective action on broadleaf weeds.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide works by inhibiting the growth of broadleaf weeds through interference with their ability to produce energy. It does this by disrupting the process of photosynthesis, which is essential for plant growth. 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is selective in its action, targeting only broadleaf weeds and leaving grasses unaffected.
Biochemical and physiological effects:
2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been shown to have minimal impact on non-target organisms, including mammals and birds. However, some studies have suggested that it may have negative effects on soil microorganisms, which are important for soil health and nutrient cycling.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is widely used in laboratory experiments to study the effects of herbicides on plant growth and development. Its selective action on broadleaf weeds makes it a useful tool for studying the impact of herbicides on crop yields. However, its potential negative effects on soil microorganisms should be taken into account when designing experiments.

Future Directions

There are several areas of research that could benefit from further study of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide. These include:
1. The impact of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on soil microbial communities and nutrient cycling.
2. The potential for 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide to be used in combination with other herbicides to improve weed control.
3. The development of new formulations of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide that are more effective and environmentally friendly.
4. The impact of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide on non-target organisms, including insects and wildlife.
5. The potential for 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide to be used in organic farming systems as an alternative to synthetic herbicides.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide is synthesized through a reaction between 2,4-dichlorophenoxyacetic acid and 5-ethyl-1,3,4-thiadiazole-2-thiol in the presence of a catalyst. The reaction results in the formation of 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide, which is then purified and formulated into a herbicide product.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has been extensively studied for its efficacy in controlling weeds in a variety of crops. It has been shown to be effective against a range of broadleaf weeds, including pigweed, lambsquarters, and velvetleaf. 2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide has also been studied for its impact on soil health and microbial communities, with some studies suggesting that it may have negative effects on soil microorganisms.

properties

Product Name

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

Molecular Formula

C13H13Cl2N3O2S

Molecular Weight

346.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C13H13Cl2N3O2S/c1-3-11-17-18-13(21-11)16-12(19)7(2)20-10-5-4-8(14)6-9(10)15/h4-7H,3H2,1-2H3,(H,16,18,19)

InChI Key

UHYXUXXZMGYRQT-UHFFFAOYSA-N

SMILES

CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCC1=NN=C(S1)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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